![molecular formula C21H26ClN3O B4542833 N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4542833.png)
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Overview
Description
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride, commonly referred to as Memantine, is a medication that is primarily used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist, which means it works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes.
Mechanism of Action
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes. By blocking the NMDA receptor, Memantine reduces the excessive activation of glutamate that can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects on the brain. It increases the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in neuroinflammation. Memantine has also been shown to increase cerebral blood flow, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using Memantine in lab experiments include its well-established mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, Memantine can be expensive and difficult to obtain in large quantities. It also has a relatively short half-life, which may limit its effectiveness in certain experimental protocols.
Future Directions
There are a number of potential future directions for Memantine research. One area of interest is its potential use in combination with other Alzheimer's medications, such as cholinesterase inhibitors, to improve cognitive function in patients with moderate to severe Alzheimer's disease. Memantine may also have potential as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and stroke. Additionally, Memantine may have potential as a treatment for certain psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of Memantine in these areas.
Scientific Research Applications
Memantine has been extensively studied in scientific research for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of these disorders. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
properties
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O.ClH/c1-3-15(10-19(4-1)25-20-22-5-2-6-23-20)14-24-21-11-16-7-17(12-21)9-18(8-16)13-21;/h1-6,10,16-18,24H,7-9,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRVDOQLOHIYQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)OC5=NC=CC=N5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pyrimidin-2-yloxy)benzyl]adamantan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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